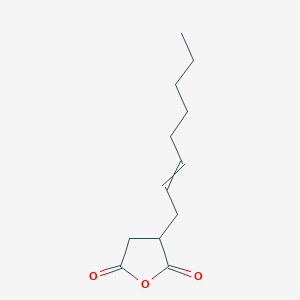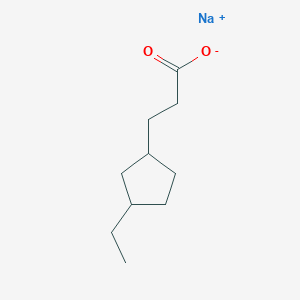
Lithium manganese oxide (LiMn2O4)
Übersicht
Beschreibung
Lithium manganese oxide (LiMn2O4) is a compound widely recognized for its application as a cathode material in lithium-ion batteries. It belongs to the spinel family and is known for its three-dimensional framework, which facilitates the insertion and de-insertion of lithium ions during the charge and discharge cycles of a battery. This compound is valued for its high thermal stability, safety, low cost, and environmental friendliness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium manganese oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, hydrothermal reactions, and combustion methods .
Solid-State Reactions: This method involves mixing lithium and manganese precursors, followed by high-temperature calcination. The reaction typically occurs at temperatures above 700°C. controlling particle size and crystallinity can be challenging with this method.
Sol-Gel Process: This method involves the formation of a gel from a solution containing lithium and manganese precursors. The gel is then dried and calcined at lower temperatures (around 400-500°C) compared to solid-state reactions. This method allows for better control over particle size and morphology.
Hydrothermal Reactions: In this method, the precursors are dissolved in water and subjected to high temperatures and pressures in an autoclave. This process can produce highly crystalline and uniform particles.
Combustion Method: This involves the combustion of a solution containing lithium and manganese precursors, resulting in the formation of lithium manganese oxide. This method is relatively quick and can produce fine particles.
Industrial Production Methods
Industrial production of lithium manganese oxide typically employs the solid-state reaction method due to its simplicity and scalability. advancements in sol-gel and hydrothermal methods are being explored to improve the electrochemical performance and uniformity of the material .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium manganese oxide undergoes several types of chemical reactions, including oxidation, reduction, and ion-exchange reactions .
Oxidation and Reduction: During the charge and discharge cycles of a lithium-ion battery, lithium manganese oxide undergoes redox reactions. Lithium ions are intercalated and de-intercalated from the structure, leading to changes in the oxidation state of manganese between +3 and +4.
Ion-Exchange Reactions: Lithium ions in the structure can be exchanged with other cations under specific conditions. This property is utilized in modifying the material to enhance its electrochemical performance.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of lithium manganese oxide include lithium hydroxide, manganese dioxide, and various dopants such as cobalt, nickel, and aluminum. The reactions typically occur under high-temperature conditions, often in the presence of an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The primary product formed from these reactions is lithium manganese oxide itself. depending on the specific conditions and reagents used, other manganese oxides or mixed metal oxides may also be formed .
Wissenschaftliche Forschungsanwendungen
Lithium manganese oxide has a wide range of scientific research applications, particularly in the field of energy storage .
Chemistry: It is extensively studied for its electrochemical properties and potential as a cathode material in lithium-ion batteries. Research focuses on improving its capacity, cycle stability, and rate capability.
Biology and Medicine: While its primary application is in energy storage, there is ongoing research into its potential use in biomedical devices due to its biocompatibility and non-toxic nature.
Industry: Lithium manganese oxide is used in the production of batteries for portable electronic devices, electric vehicles, and large-scale energy storage systems
Wirkmechanismus
The mechanism by which lithium manganese oxide exerts its effects in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions within its spinel structure . During charging, lithium ions are extracted from the cathode and inserted into the anode, while electrons flow through the external circuit. During discharging, the process is reversed, with lithium ions moving back into the cathode and electrons flowing back through the circuit to provide power. The three-dimensional framework of lithium manganese oxide allows for efficient ion transport and contributes to its high rate capability and stability .
Vergleich Mit ähnlichen Verbindungen
Lithium manganese oxide is often compared with other cathode materials such as lithium cobalt oxide (LiCoO2), lithium iron phosphate (LiFePO4), and lithium nickel manganese cobalt oxide (LiNiMnCoO2) .
Lithium Cobalt Oxide (LiCoO2): Known for its high energy density, but it is more expensive and less environmentally friendly compared to lithium manganese oxide.
Lithium Iron Phosphate (LiFePO4): Offers excellent thermal stability and safety, but has a lower energy density compared to lithium manganese oxide.
Lithium Nickel Manganese Cobalt Oxide (LiNiMnCoO2): Provides a balance between energy density, safety, and cost, but the synthesis process is more complex.
Lithium manganese oxide stands out due to its cost-effectiveness, environmental friendliness, and good electrochemical performance, making it a popular choice for a wide range of applications .
Eigenschaften
IUPAC Name |
lithium;manganese;manganese(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.2Mn.4O/q+1;;+3;4*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYZTOPVWURGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiMn2O4-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12057-17-9 | |
| Record name | Lithium manganese oxide (LiMn2O4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium manganese oxide (LiMn2O4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium manganese oxide (LiMn2O4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[(4-Aminobenzoyl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B8255952.png)
![2-(1-(Ethylsulfonyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile](/img/structure/B8255956.png)
![1-(4-Fluorophenyl)-6-hydroxy-1,7,8,9-tetrahydrocyclohepta[f]indazole-5-carbonitrile](/img/structure/B8255974.png)
![1',3',3',4',5'-pentamethylspiro[4H-benzo[h]quinoline-3,2'-indole]](/img/structure/B8255982.png)
![tert-butyl N-[(4S)-4-amino-4-(1H-benzimidazol-2-yl)butyl]carbamate](/img/structure/B8255993.png)
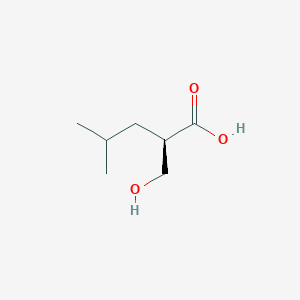
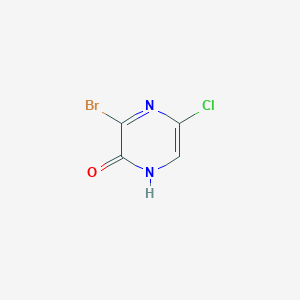
![4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorobenzoic acid](/img/structure/B8256006.png)
![3-[(E)-2-phenylethenyl]-1-(2-trimethylsilylethoxymethyl)indazol-6-amine](/img/structure/B8256009.png)
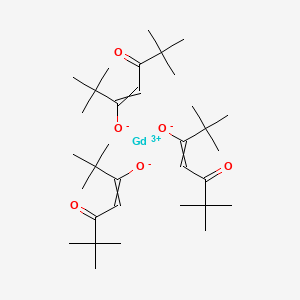
![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B8256025.png)
